molecular formula C23H20N2O2S B277065 N,N-dibenzyl-8-quinolinesulfonamide

N,N-dibenzyl-8-quinolinesulfonamide

Cat. No.: B277065
M. Wt: 388.5 g/mol
InChI Key: XSJUJBIKJDYONU-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-8-quinolinesulfonamide is a sulfonamide derivative featuring a quinoline scaffold substituted at the 8-position with a sulfonamide group bearing two benzyl moieties. While direct data on this compound are absent in the provided evidence, its structural analogs—such as N-(2-chlorophenyl)-8-quinolinesulfonamide and N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide—suggest that its properties are influenced by the electron-withdrawing sulfonamide group and the bulky, lipophilic benzyl substituents. These features may enhance binding affinity in biological systems and modulate solubility .

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-dibenzylquinoline-8-sulfonamide

InChI

InChI=1S/C23H20N2O2S/c26-28(27,22-15-7-13-21-14-8-16-24-23(21)22)25(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

XSJUJBIKJDYONU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares N,N-dibenzyl-8-quinolinesulfonamide with similar compounds based on substituents, molecular weight, and synthesis:

Compound Name Substituents Molecular Weight (g/mol) Key Synthetic Conditions
This compound (inferred) Two benzyl groups on sulfonamide N ~382.5 (calculated) Likely sulfonyl chloride + dibenzylamine (similar to )
N-(2-Chlorophenyl)-8-quinolinesulfonamide 2-Chlorophenyl on sulfonamide N 318.78 Not specified; likely sulfonation of 8-aminoquinoline
N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide 4-(Furan-3-yl)benzyl on sulfonamide N 364.4 Multi-step coupling (e.g., amidation or nucleophilic substitution)
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Piperazine-carbonyl-phenyl on sulfonamide N ~452.52 (calculated) Multi-step synthesis with DMAC solvent, acid catalysis

Key Observations :

  • Substituent Effects : The dibenzyl variant’s bulky substituents likely increase steric hindrance compared to smaller groups like chlorophenyl or furanyl-benzyl. This may reduce solubility but improve membrane permeability .
  • Synthetic Complexity : Piperazine-containing analogs (e.g., ) require multi-step protocols, whereas simpler derivatives (e.g., ) may follow direct sulfonation routes.
Physicochemical Properties
  • Solubility: this compound’s benzyl groups may reduce aqueous solubility compared to polar substituents like the piperazine moiety in , which can form salts (e.g., hydrochloride) for improved solubility .
  • Crystallinity : Analogs such as exhibit well-defined XRPD patterns and thermal stability via TGA/DSC, suggesting that the dibenzyl variant could also form stable crystalline salts .

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